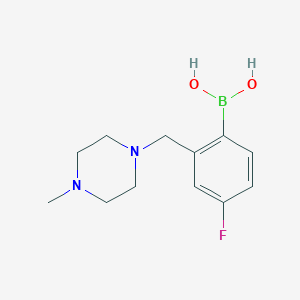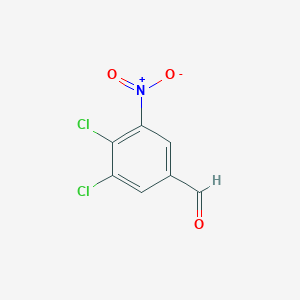
3-((4-Ethylpiperazin-1-yl)methyl)-4-fluorophenylboronic acid
Übersicht
Beschreibung
The compound “3-((4-Ethylpiperazin-1-yl)methyl)-4-fluorophenylboronic acid” is likely a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceuticals . The boronic acid group can form reversible covalent bonds with proteins, which can be useful in drug design .
Wissenschaftliche Forschungsanwendungen
Synthesis and Organic Chemistry
Boronic acids, including phenylboronic acid derivatives, are pivotal in organic synthesis and medicinal chemistry due to their versatility in cross-coupling reactions. For instance, a practical synthesis method has been developed for 2-Fluoro-4-bromobiphenyl, a key intermediate in manufacturing flurbiprofen, highlighting the importance of boronic acid derivatives in synthesizing biologically active compounds (Qiu et al., 2009). Similarly, benzoxaboroles, a class of compounds including benzoxaborole derivatives of phenylboronic acids, have been reviewed for their broad spectrum of applications in medicinal chemistry due to their drug-like properties, ranging from anti-bacterial to anti-inflammatory agents (Nocentini et al., 2018).
Chemosensors and Biological Applications
Phenylboronic acid derivatives have been explored for their applications in developing chemosensors for detecting various analytes, including metal ions and anions, due to their high selectivity and sensitivity (Roy, 2021). This indicates the potential of "3-((4-Ethylpiperazin-1-yl)methyl)-4-fluorophenylboronic acid" in similar sensing and detection applications.
Biomedical Research
The compound's structural features, particularly the boronic acid moiety, suggest its relevance in drug discovery and development. Boronic acid derivatives have been studied for their therapeutic potential, including in neurodegenerative and psychiatric diseases, where they exhibit various biological activities such as antioxidant, anti-inflammatory, and enzyme modulation effects (Ramos-Hryb et al., 2017).
Environmental and Analytical Chemistry
Phosphonic acid derivatives, related to boronic acids through their use of a central atom bonded to oxygen atoms, have been utilized in a wide range of applications from bioactive properties to environmental sensing. This underscores the potential utility of boronic acid derivatives in environmental monitoring and protection (Sevrain et al., 2017).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[3-[(4-ethylpiperazin-1-yl)methyl]-4-fluorophenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BFN2O2/c1-2-16-5-7-17(8-6-16)10-11-9-12(14(18)19)3-4-13(11)15/h3-4,9,18-19H,2,5-8,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGNPBVNDRFHGRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)F)CN2CCN(CC2)CC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((4-Ethylpiperazin-1-yl)methyl)-4-fluorophenylboronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Sodium 2-[4-(trifluoromethyl)pyridin-2-yl]acetate](/img/structure/B1408738.png)
![tert-Butyl (2,4-dioxo-1,3-diazaspiro[4.5]decan-8-yl)carbamate](/img/structure/B1408740.png)


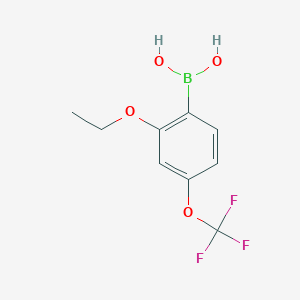
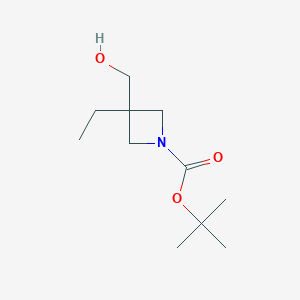
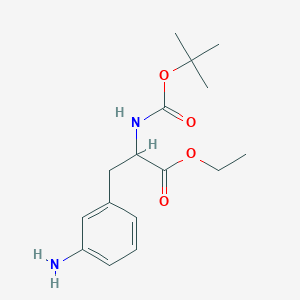

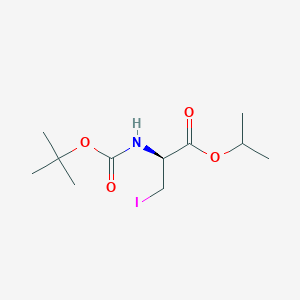
![methyl 1-benzyl-2-{(1S)-1-[(tert-butoxycarbonyl)amino]-2-phenylethyl}-5-methyl-1H-imidazole-4-carboxylate](/img/structure/B1408756.png)

